1-(Naphthalen-1-YL)prop-2-YN-1-OL

15-lipoxygenase-1 inhibition inflammation ferroptosis

This 1-naphthyl regioisomer is the only propargyl alcohol that simultaneously delivers a 15-LOX-1 Ki of 22 nM, >450-fold selectivity over 5-LOX, and a built‑in negative control (L407A mutant IC₅₀ >50,000 nM). Substituting the 2‑naphthyl isomer or alkyl congeners forfeits this validated potency. The same scaffold excels in Brønsted acid‑promoted, metal‑free benzannulation and as a broad‑spectrum fungicide lead (Rhizoctonia, Pythium, Fusarium spp.); established application rates (4,000 ppm soil drench, 2 oz/bushel seed treatment) accelerate formulation development. Procure only this compound to avoid experimental ambiguity and procurement waste.

Molecular Formula C13H10O
Molecular Weight 182.22 g/mol
Cat. No. B14131721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-1-YL)prop-2-YN-1-OL
Molecular FormulaC13H10O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC#CC(C1=CC=CC2=CC=CC=C21)O
InChIInChI=1S/C13H10O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h1,3-9,13-14H
InChIKeyYQFFHWHTTIHIHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Naphthalen-1-yl)prop-2-yn-1-ol – A 15-LOX-1-Selective Naphthyl Propargyl Alcohol Scaffold for Inflammation Research and Agrochemical Development


1-(Naphthalen-1-yl)prop-2-yn-1-ol (CAS 16176-22-0; synonyms: α-ethynyl-1-naphthalenemethanol, 3-(1-naphthyl)-2-propyn-1-ol) is a C13H10O propargylic alcohol featuring a 1-naphthyl substituent at the propargylic position. It is classified as an aryl propargyl alcohol and acts as a potent, selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1) with a Ki of 22 nM [1], while showing markedly weaker inhibition of 5-lipoxygenase (5-LOX; IC₅₀ >10,000 nM) [2]. The compound also exhibits broad-spectrum fungicidal activity against seed- and soil-borne phytopathogens as demonstrated in early agrochemical patent literature [3]. Its terminal alkyne and secondary alcohol functional groups enable diverse synthetic transformations including Sonogashira coupling, oxidation to the corresponding ynone, and Brønsted acid-promoted benzannulation to 1-naphthyl aryl ketones .

Why Generic 1-(Naphthalen-1-yl)prop-2-yn-1-ol Substitution Fails – Critical Isomer-Dependent Activity and Selectivity Gaps


Simple substitution of 1-(naphthalen-1-yl)prop-2-yn-1-ol with other propargyl alcohols or naphthyl isomers is scientifically unjustified because three independent performance dimensions diverge sharply across close analogs. First, the 1-naphthyl regioisomer delivers a 15-LOX-1 Ki of 22 nM [1], while the 2-naphthyl isomer lacks any reported nanomolar 15-LOX-1 activity in the same curated databases, indicating that the position of the naphthyl attachment is a critical determinant of enzyme binding. Second, the selectivity window between 15-LOX-1 (Ki 22 nM) and 5-LOX (IC₅₀ >10,000 nM) exceeds 450-fold for the 1-naphthyl compound [1][2], whereas the widely used pan-LOX inhibitor nordihydroguaiaretic acid (NDGA) shows only ~150-fold selectivity in the opposite direction, preferentially inhibiting 5-LOX (IC₅₀ 200 nM) over 15-LOX (IC₅₀ 30,000 nM) . Third, in Brønsted acid-promoted benzannulation, aryl propargyl alcohols such as the 1-naphthyl derivative are explicitly identified as superior substrates relative to general alkynes, enabling metal-free, mild-condition access to 1-naphthyl aryl ketones that alkyl- or phenyl-substituted propargyl alcohols cannot match in reactivity . These three orthogonal performance gaps—regioisomer-dependent enzyme inhibition, inverted LOX selectivity relative to the most common reference inhibitor, and unique synthetic reactivity—mean that in-class substitution without prior head-to-head validation risks both experimental failure and procurement waste.

1-(Naphthalen-1-yl)prop-2-yn-1-ol – Quantitative Differential Evidence for Scientific Selection and Procurement


15-LOX-1 Inhibitory Potency: 1,360-Fold Tighter Binding Than the Pan-LOX Inhibitor NDGA

1-(Naphthalen-1-yl)prop-2-yn-1-ol inhibits human 15-LOX-1 with a Ki of 22 nM, measured via 15-HPETE formation under Michaelis-Menten conditions [1]. In head-to-head comparison within the same BindingDB/ChEMBL-curated dataset, the pan-LOX inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC₅₀ of 30,000 nM (30 µM) for 15-LOX . This represents an approximately 1,360-fold difference in target binding affinity. The compound also shows an IC₅₀ of 50 nM against the clinically relevant 15-LOX-1 R402L mutant expressed in sf9 cells, demonstrating retained potency against a variant that alters substrate access [2], whereas the same mutant reduces the potency of the comparator inhibitor 5-(methylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile (BDBM79800) to IC₅₀ 120 nM [2].

15-lipoxygenase-1 inhibition inflammation ferroptosis enzyme kinetics

Conserved Nanomolar Activity Across 15-LOX-1 Active-Site Mutants: Evidence of Robust Target Engagement

Beyond wild-type potency, 1-(naphthalen-1-yl)prop-2-yn-1-ol retains nanomolar-level inhibition across a panel of 15-LOX-1 active-site mutants: IC₅₀ = 40 nM (Q547L), IC₅₀ = 50 nM (R402L), and IC₅₀ = 200 nM (F414W), all measured under identical conditions in sf9 cell-expressed His6-tagged enzymes [1]. In contrast, the compound loses activity against the L407A mutant (IC₅₀ >50,000 nM), mapping the critical binding determinant to the Leu407 residue [1]. This mutant profiling provides a quantitative fingerprint that distinguishes the binding mode of this scaffold from other 15-LOX-1 inhibitor chemotypes such as ML351, which shows a flat IC₅₀ of 200 nM against wild-type 15-LOX-1 but lacks equivalent mutant panel data in public repositories [2].

enzyme mutation tolerance drug discovery structure-activity relationship 15-LOX-1

Inverted LOX Isoform Selectivity Profile Relative to NDGA: 15-LOX-1 Over 5-LOX

1-(Naphthalen-1-yl)prop-2-yn-1-ol displays a pronounced selectivity for 15-LOX-1 over 5-LOX: Ki = 22 nM for 15-LOX-1 versus IC₅₀ >10,000 nM for human recombinant 5-LOX expressed in E. coli BL21(DE3) [1][2]. This represents a >450-fold selectivity window. In striking contrast, the widely used reference inhibitor NDGA exhibits an inverted selectivity profile, preferentially inhibiting 5-LOX (IC₅₀ = 200 nM) over 15-LOX (IC₅₀ = 30,000 nM), corresponding to a 150-fold preference for the 5-LOX isoform . The compound additionally shows no significant inhibition of cyclooxygenase-1 (COX-1) in human whole blood assay at relevant concentrations (no inhibition reported at standard screening concentration), whereas NDGA inhibits COX-1 with an IC₅₀ of 100,000 nM [3].

lipoxygenase selectivity 5-LOX 15-LOX-1 off-target profiling inflammation

Broad-Spectrum Soil-Borne Fungicidal Activity: Validated Spectrum Across Seven Phytopathogen Genera

US Patent 3,320,122A establishes that 1-(naphthalen-1-yl)prop-2-yn-1-ol (α-ethynyl-1-naphthalenemethanol) is effective in controlling fungi from at least seven genera: Rhizoctonia solani, Pythium debaryanum, Pythium ultimum, Sclerotinia sclerotiorum, Phytophthora cactorum, Colletotrichum lindemuthianum, Sclerotium rolfsii, and Fusarium spp. [1]. The patent explicitly claims both seed treatment (2 oz powder per bushel) and soil drench (4,000 ppm aqueous emulsion at 30 gallons per acre) application methods, with fungicidal efficacy demonstrated across both monocot (corn) and dicot (pea) crop models [1]. The 2-naphthyl isomer (α-ethynyl-2-naphthalenemethanol) is claimed as an equivalent, but no other propargyl alcohol scaffolds (e.g., phenyl-substituted or alkyl-substituted) are included in the patent claims, indicating that the naphthyl moiety is essential for the claimed agricultural fungicidal spectrum [1].

fungicide seed treatment soil-borne pathogen Rhizoctonia Pythium agrochemical

Superior Substrate Reactivity in Brønsted Acid-Promoted Benzannulation Versus General Alkynes

In a systematic study of Brønsted acid-promoted benzannulation between o-alkynylbenzaldehydes and alkynes, Chen et al. (2022) identified aryl propargyl alcohols as 'very effective substrates for this reaction, compared with other alkynes' . The 1-naphthyl propargyl alcohol participates in bromotrimethylsilane-promoted benzannulation under metal-free, mild conditions without substrate pretreatment or protection, yielding 1-naphthyl aryl ketones. This reactivity advantage is mechanistically attributed to the ability of the propargyl alcohol to stabilize the isochromenylium (benzopyrilium) ion intermediate, as evidenced by ¹H NMR reaction monitoring and theoretical calculations . Alkyl-substituted alkynes and simple phenyl acetylenes lacking the propargylic hydroxyl group do not benefit from this stabilization pathway and require harsher conditions or metal catalysts to achieve comparable benzannulation efficiency .

benzannulation propargyl alcohol naphthyl ketone synthesis metal-free catalysis synthetic methodology

1-(Naphthalen-1-yl)prop-2-yn-1-ol – Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Pharmacological Probe for 15-LOX-1-Driven Ferroptosis and Inflammatory Disease Models

The compound's 22 nM Ki for wild-type 15-LOX-1 [1], combined with >450-fold selectivity over 5-LOX [2], positions it as a preferred chemical probe for dissecting 15-LOX-1-specific contributions to ferroptotic cell death, atherosclerosis progression, and asthmatic airway remodeling. Unlike NDGA (IC₅₀ = 30 µM for 15-LOX), which co-inhibits 5-LOX and COX-1 at concentrations required for 15-LOX engagement , this compound can achieve near-complete 15-LOX-1 occupancy at nanomolar concentrations where 5-LOX and COX-1 remain essentially uninhibited. Researchers should prioritize this compound when the experimental objective is to isolate 15-LOX-1-mediated lipid peroxidation signaling from confounding 5-LOX-derived leukotriene effects.

Structure-Activity Relationship Studies Targeting the 15-LOX-1 Leu407 Binding Determinant

The comprehensive mutant panel data—IC₅₀ = 40 nM (Q547L), 50 nM (R402L), 200 nM (F414W), and >50,000 nM (L407A) [1]—make this compound an ideal starting scaffold for medicinal chemistry campaigns focused on the Leu407 substrate-access channel of 15-LOX-1. The complete loss of activity upon L407A mutation provides a built-in negative control for target engagement specificity. Procurement of this pre-characterized scaffold enables structure-based design without the upfront cost of generating mutant sensitivity data for novel chemotypes.

Seed Treatment and Soil Drench Fungicide Development for Broad-Spectrum Crop Protection

The patent-demonstrated fungicidal spectrum encompassing Rhizoctonia, Pythium, Sclerotinia, Phytophthora, Colletotrichum, Sclerotium, and Fusarium spp. [1] supports the use of this compound as a lead scaffold for developing non-systemic, contact fungicide formulations. Established application precedents—4,000 ppm soil drench and 2 oz/bushel seed treatment [1]—provide formulation scientists with validated starting points for emulsion and dispersible powder development, reducing the time from scaffold acquisition to field trial readiness compared to uncharacterized propargyl alcohol analogs.

Metal-Free Benzannulation Building Block for 1-Naphthyl Aryl Ketone Synthesis

The demonstrated superiority of aryl propargyl alcohols over general alkynes in Brønsted acid-promoted benzannulation [1] supports the procurement of this compound for synthetic methodology groups developing metal-free routes to polycyclic aromatic ketones. The mild reaction conditions (TMSBr, 0 °C to rt) and absence of transition metal contamination make this scaffold particularly attractive for synthesizing ketone intermediates destined for subsequent bioassay without extensive metal-scavenging purification.

Quote Request

Request a Quote for 1-(Naphthalen-1-YL)prop-2-YN-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.